Safety Data Sheet and Toxicity Profile of 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine: A Comprehensive Guide for R&D Professionals
Safety Data Sheet and Toxicity Profile of 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine: A Comprehensive Guide for R&D Professionals
Executive Summary
As a Senior Application Scientist overseeing lead optimization campaigns, I frequently evaluate novel halogenated heterocycles. 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine (C6H2ClF4NO) is an emerging, highly specialized building block prized for its unique stereoelectronic properties. The inclusion of a trifluoromethoxy (-OCF3) group acts as a "super-halogen," conferring exceptional lipophilicity and metabolic stability , while the pyridine core provides a versatile scaffold for cross-coupling reactions.
However, the exact combination of multiple halogens (Cl, F) and an electron-withdrawing -OCF3 group on a pyridine ring necessitates a rigorous, predictive approach to its safety profile. Because empirical, long-term toxicological data for this specific isomer is still emerging, this technical guide synthesizes predictive toxicology, structural alerts derived from its closely related isomer 2-chloro-6-fluoro-4-(trifluoromethoxy)pyridine , and established principles of heterocyclic metabolism to provide a comprehensive Safety Data Sheet (SDS) and a self-validating in vitro toxicity profiling workflow.
Chemical Identity and Physicochemical Properties
Understanding the physicochemical baseline of a compound is the first step in predicting its toxicokinetic behavior. The table below outlines the core properties and the causality behind their biological implications.
| Property | Value | Causality / Biological Implication |
| IUPAC Name | 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine | The 2-chloro position is highly activated for nucleophilic aromatic substitution (SNAr), posing a risk for covalent binding to cellular thiols. |
| Molecular Formula | C6H2ClF4NO | High halogen content increases molecular density and lipophilicity. |
| Molecular Weight | 215.53 g/mol | Small molecular size ensures rapid diffusion across cellular membranes. |
| Predicted LogP | ~3.4 | High lipophilicity drives excellent membrane permeability but raises red flags for bioaccumulation and non-specific lipid binding. |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | A TPSA < 90 Ų strongly predicts high blood-brain barrier (BBB) penetration, necessitating downstream neurotoxicity screening. |
Predictive Hazard Identification (GHS Classification)
Based on structural analogues and the reactivity of halogenated pyridines, the following predictive Globally Harmonized System (GHS) classifications apply. To ensure a self-validating system , I have included the specific orthogonal assay required to confirm each hazard class empirically.
| Hazard Class | Category | Hazard Statement | Self-Validating Empirical Control |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Multiplexed in vitro hepatocyte viability assays (ATP/LDH release). |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 3D reconstructed human epidermal models (e.g., EpiDerm™). |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Bovine Corneal Opacity and Permeability (BCOP) assay. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Vapor pressure monitoring and inhalation exposure modeling. |
Mechanistic Toxicology and Bioactivation
To design effective safety protocols, we must understand how the molecule induces toxicity. Halogenated pyridines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation.
Specifically, hepatic enzymes such as CYP2E1 and CYP3A4 can oxidize the pyridine ring to form reactive N-oxides or epoxides. While the electron-withdrawing -OCF3 group stabilizes the ring against some electrophilic attacks, it makes the halogens—particularly the chloro group at the 2-position—highly susceptible to nucleophilic displacement by intracellular antioxidants like glutathione (GSH). The depletion of GSH removes the cell's primary defense mechanism, leading to a cascade of reactive oxygen species (ROS) accumulation, lipid peroxidation, mitochondrial dysfunction, and ultimately, cellular apoptosis.
Mechanistic pathway of CYP450-mediated bioactivation and downstream toxicity.
Experimental Workflow: In Vitro Toxicity Profiling
To empirically validate the structural alerts outlined above, a robust experimental workflow is required. Standard viability assays only reveal if a cell dies. The following protocol is designed as a self-validating system that confirms how the cell dies, utilizing orthogonal readouts to differentiate between parent-driven and metabolite-driven toxicity.
Step-by-Step Methodology: CYP450-Dependent Cytotoxicity and GSH Depletion Assay
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Step 1: Cell Culture and Seeding
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Method: Seed HepaRG cells at 50,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
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Causality: Standard HepG2 cells lack basal CYP450 expression, rendering them "blind" to metabolite-driven toxicity. We utilize HepaRG cells because they maintain physiologically relevant levels of CYP3A4 and CYP2E1, ensuring our assay captures the bioactivation pathways described in the DOT diagram.
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Step 2: Compound Preparation and CYP450 Modulation
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Method: Prepare a 10 mM stock of 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine in anhydrous DMSO.
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Self-Validating Control: Pre-treat half the experimental wells with 1 mM 1-aminobenzotriazole (ABT), a pan-CYP inhibitor, for 2 hours prior to compound exposure. If toxicity is significantly reduced in the ABT cohort, CYP-mediated bioactivation is definitively confirmed.
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Step 3: Compound Dosing
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Method: Perform a 10-point serial dilution (0.1 µM to 100 µM) of the test compound. Ensure final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced cytotoxicity. Incubate for 48 hours.
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Step 4: Multiplexed Readout (GSH and ATP)
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Method: Utilize a multiplexed approach. First, add a luminescent GSH-detection reagent to measure intracellular glutathione levels. Record luminescence. Wash the wells, then add an ATP-detection reagent (e.g., CellTiter-Glo®) to measure overall cell viability.
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Causality: By multiplexing the assay, we eliminate well-to-well seeding variations. Measuring GSH prior to ATP allows us to detect early-stage oxidative stress before catastrophic membrane rupture occurs.
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Step 5: Data Analysis
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Method: Calculate IC50 values for both GSH depletion and ATP reduction using a 4-parameter logistic non-linear regression model.
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Interpretation: A left-shifted IC50 for GSH relative to ATP (e.g., GSH depletes at 5 µM, but cell death occurs at 20 µM) proves that oxidative stress precedes, and likely causes, cellular apoptosis.
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Handling, Storage, and Emergency Response Protocols
Because 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine is a reactive halogenated liquid/low-melting solid, laboratory safety protocols must be strictly enforced to comply with hazard communication standards .
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Engineering Controls: All manipulations must be performed in a certified chemical fume hood. The high vapor pressure of fluorinated pyridines necessitates strict inhalation controls to prevent respiratory tract irritation.
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Personal Protective Equipment (PPE): Standard nitrile gloves are highly permeable to fluorinated solvents. Silver Shield® or Viton™ gloves are mandatory for direct handling of the neat compound. Splash goggles and a flame-resistant lab coat are required.
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Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. While the trifluoromethoxy group is exceptionally stable, the 2-chloro position can undergo slow hydrolysis in the presence of ambient moisture, potentially generating trace amounts of corrosive hydrogen chloride (HCl) gas over time.
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Spill Response: Do not use water. Absorb liquid spills with an inert, non-combustible material (e.g., vermiculite or dry sand). Sweep up and place in a highly sealed, chemically compatible container for hazardous waste disposal.
References
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Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. Retrieved from:[Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 130089644, 2-Chloro-6-fluoro-4-(trifluoromethoxy)pyridine. Retrieved from:[Link]
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Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from:[Link]
